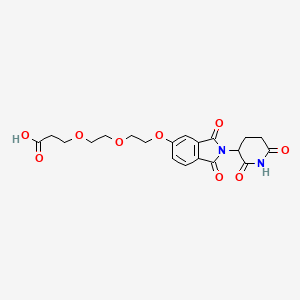

Thalidomide-PEG3-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDWKEFNXUZNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Thalidomide-PEG3-COOH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thalidomide-PEG3-COOH has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This heterobifunctional molecule serves as a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides an in-depth technical overview of the function, synthesis, and application of this compound in the development of PROTACs, with a focus on its role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase to proteins of interest for their subsequent degradation.

Core Function: A Bridge to Degradation

This compound is a synthesized E3 ligase ligand-linker conjugate.[1] Its structure is tripartite, consisting of:

-

A Thalidomide (B1683933) Moiety: This component acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[2]

-

A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic and flexible connection between the thalidomide moiety and the target protein ligand. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

-

A Carboxylic Acid (COOH) Terminus: This functional group serves as a versatile attachment point for the covalent conjugation of a ligand that specifically binds to a protein of interest (POI).[4]

The primary use of this compound is as a foundational building block for the creation of PROTACs.[2] By linking a POI-binding ligand to this compound, researchers can generate a PROTAC that hijacks the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1]

Mechanism of Action: The PROTAC-Induced Degradation Pathway

A PROTAC synthesized using this compound operates by inducing the proximity of the target protein to the CRBN E3 ligase complex. This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (via its specific ligand) and to the CRBN E3 ligase (via the thalidomide moiety), forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the exact this compound linker can vary depending on the target protein and its ligand, the following table presents illustrative data from a study on palbociclib-based PROTACs targeting CDK4 and CDK6, which utilized a thalidomide ligand connected via a PEG3 linker.[3]

| Parameter | CDK4 | CDK6 | Reference |

| DC50 (nM) | ~15 | ~34.1 | [3] |

| Dmax (%) | >90 | >90 | [3] |

| CRBN Binding (Kd, nM) | ~157 (for pomalidomide) | ~157 (for pomalidomide) | [3] |

Note: The DC50 and Dmax values are for a specific palbociclib-pomalidomide PROTAC and serve as an example of the potency that can be achieved with this type of construct. The CRBN binding affinity is for pomalidomide, a close analog of the thalidomide headgroup.

Experimental Protocols

Synthesis of a PROTAC using a Thalidomide-PEG-COOH Linker

The synthesis of a PROTAC using this compound typically involves the conjugation of the carboxylic acid group of the linker to an amine-functionalized ligand for the protein of interest. A common method for this is amide bond formation using a peptide coupling reagent.

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

General Procedure for Amide Coupling:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the peptide coupling reagent (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the amine-functionalized target protein ligand (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the development of PROTACs. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary spacing and the carboxylic acid terminus allows for straightforward conjugation to a wide array of target-binding ligands. A thorough understanding of its application, coupled with robust experimental protocols for synthesis and evaluation, is crucial for the successful design and optimization of novel protein degraders with therapeutic potential.

References

An In-depth Technical Guide to the Structure and Synthesis of Thalidomide-PEG3-COOH

This technical guide provides a comprehensive overview of Thalidomide-PEG3-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, synthesis, and application in targeted protein degradation.

Introduction to this compound in PROTAC Technology

Thalidomide (B1683933) and its analogs have re-emerged as pivotal molecules in modern drug discovery, primarily for their role as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1] This activity is harnessed in PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

This compound is a key intermediate in the synthesis of these PROTACs. It consists of the thalidomide moiety, which binds to CRBN, connected via a three-unit polyethylene (B3416737) glycol (PEG3) linker to a terminal carboxylic acid (COOH). This carboxylic acid group serves as a versatile chemical handle for conjugation to a ligand that specifically binds to a protein of interest. The PEG linker enhances the solubility and optimizes the spatial orientation between the E3 ligase and the target protein.[3]

Chemical Structure

The generalized structure of this compound features the core thalidomide structure linked to a PEG3-COOH chain. The linkage to the thalidomide core can vary, with the most common variants being an ether linkage (-O-) or an amine linkage (-NH-).

Thalidomide-O-PEG3-COOH: In this variant, the PEG linker is attached to the 4-position of the phthalimide (B116566) ring of thalidomide via an ether bond.

Thalidomide-NH-PEG3-COOH: Here, the linkage to the thalidomide moiety is through an amino group, typically at the 4-position of the phthaloyl ring.

Synthesis of this compound Variants

The synthesis of this compound is a multi-step process that differs based on the desired linkage. Below are detailed protocols for the synthesis of the ether-linked and a precursor to the amine-linked variants.

Synthesis of Thalidomide-O-PEG3-COOH

The synthesis of the ether-linked variant typically proceeds through a two-step process: first, the synthesis of a hydroxyl-terminated intermediate, Thalidomide-O-PEG3-alcohol, followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of Thalidomide-O-PEG3-alcohol

This step involves the coupling of 4-hydroxythalidomide with a protected PEG3 linker.[4][5]

-

Materials:

-

4-Hydroxythalidomide

-

2-(2-(2-chloroethoxy)ethoxy)ethanol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography[5]

-

-

Procedure:

-

To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford Thalidomide-O-PEG3-alcohol as a white solid.[5]

-

Step 2: Oxidation of Thalidomide-O-PEG3-alcohol to Thalidomide-O-PEG3-COOH

A standard oxidation protocol, such as Jones oxidation or a milder method like TEMPO-catalyzed oxidation, can be employed for this conversion.

-

Materials:

-

Thalidomide-O-PEG3-alcohol

-

Jones reagent (chromium trioxide in sulfuric acid) or TEMPO/bleach

-

Isopropyl alcohol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

General Procedure (using Jones Oxidation):

-

Dissolve Thalidomide-O-PEG3-alcohol in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise until the orange color persists.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction by adding isopropyl alcohol.

-

Dilute the mixture with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by chromatography to obtain pure Thalidomide-O-PEG3-COOH.

-

Synthesis of Thalidomide-NH-PEG3-COOH Precursor

The synthesis of the amine-linked variant often involves the use of a Boc-protected PEG linker. The resulting product, Thalidomide-NH-PEG3-NH-Boc, is a key intermediate where the Boc group can be deprotected to reveal the amine for further reaction or the Boc-protected amine can be part of a larger synthesis strategy for the final COOH-containing molecule.[6]

-

Materials:

-

Thalidomide derivative with a suitable leaving group (e.g., 4-fluorothalidomide)

-

tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (NH2-PEG3-NH-Boc)

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

General Procedure:

-

Dissolve 4-fluorothalidomide and NH2-PEG3-NH-Boc in DMSO.

-

Add DIPEA to the mixture.

-

Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by chromatography to obtain Thalidomide-NH-PEG3-NH-Boc.[6] The terminal Boc-protected amine can then be elaborated to a carboxylic acid through further synthetic steps.

-

Quantitative Data

The following table summarizes key quantitative data for this compound and its alcohol precursor, compiled from various sources. Specific yields and analytical data can vary based on the exact reaction conditions and purification methods used.

| Parameter | Thalidomide-O-PEG3-alcohol | Thalidomide-O-PEG3-COOH | Thalidomide-NH-PEG3-COOH |

| Molecular Formula | C₁₉H₂₂N₂O₈ | C₁₉H₂₀N₂O₉ | C₂₂H₂₇N₃O₉ |

| Molecular Weight | 406.39 g/mol | 420.38 g/mol | 477.46 g/mol |

| Appearance | White solid | Solid | Solid |

| Purity (Typical) | ≥95% | ≥95% | ≥98% |

| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.12 (s, 1H, NH), 7.65 (d, 1H), 7.30 (t, 1H), 7.15 (d, 1H), 5.10 (dd, 1H), 4.55 (t, 1H, OH), 4.20 (t, 2H), 3.75-3.50 (m, 10H) | Expected shifts corresponding to the structure. | Expected shifts corresponding to the structure. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 407.14 | [M+H]⁺ = 421.12 | [M+H]⁺ = 478.18 |

Visualizations

The following diagrams illustrate the synthesis pathways and the mechanism of action of this compound-based PROTACs.

Caption: Synthesis workflow for Thalidomide-O-PEG3-COOH.

Caption: Synthesis of a Thalidomide-NH-PEG3-COOH precursor.

Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.[1]

Caption: A typical workflow for evaluating PROTAC efficacy.[7]

References

The Core Mechanism of Thalidomide-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanism of action of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It is designed to offer an in-depth understanding of the molecular underpinnings of this powerful therapeutic modality, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in targeted protein degradation.

Introduction to Thalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable".[3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), have become cornerstone E3 ligase ligands in PROTAC design due to their well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase and their favorable drug-like properties.[4]

This guide will dissect the intricate mechanism by which thalidomide-based PROTACs mediate the degradation of target proteins, from the initial molecular recognition events to the final proteasomal destruction.

The Molecular Machinery: Components and Interactions

The efficacy of a thalidomide-based PROTAC is contingent on the orchestrated interaction of several key molecular players.

The PROTAC Molecule

-

Target-Binding Ligand (Warhead): This component is designed to specifically bind to the protein of interest that is intended for degradation.

-

E3 Ligase-Binding Ligand: In this class of PROTACs, a thalidomide, lenalidomide, or pomalidomide moiety serves as the ligand that recruits the CRBN E3 ubiquitin ligase.[4]

-

Linker: The linker is a crucial element that connects the target-binding and E3 ligase-binding ligands. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[5]

The E3 Ubiquitin Ligase: Cereblon (CRBN)

CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4] Thalidomide and its derivatives act as "molecular glues" by binding to CRBN and modulating its substrate specificity, leading to the recruitment of "neo-substrates" for ubiquitination and degradation.[6] In the context of PROTACs, the thalidomide moiety hijacks this functionality to bring the target protein into proximity with the CRL4^CRBN^ complex.

The Target Protein (Protein of Interest - POI)

This is the specific protein that is slated for degradation. PROTACs offer the potential to target a wide array of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[7]

The Catalytic Cycle of Degradation: A Step-by-Step Mechanism

The degradation of a target protein by a thalidomide-based PROTAC is a cyclical process, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[6]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a transient ternary complex.[6] The stability and geometry of this complex are critical for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a multi-protein complex that proteolytically cleaves ubiquitinated proteins into small peptides.

-

PROTAC Recycling: Following the ubiquitination of the POI, the PROTAC molecule is released from the complex and can engage in another round of binding and degradation, thus acting catalytically.[6]

Quantitative Analysis of PROTAC Efficacy

The performance of a thalidomide-based PROTAC is quantitatively assessed by several key parameters, primarily the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]

Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[5]

The following tables summarize the degradation performance of various thalidomide-based PROTACs against different protein targets.

Table 1: Degradation Efficiency of Thalidomide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Thalidomide | Jurkat | <1 | >95 | [8] |

| A1874 | BRD4 | Thalidomide | 22Rv1 | 0.2 | >98 | |

| PROTAC 3 | BRD4 | Thalidomide | Not specified | 0.1-0.3 | >90 | [9] |

| ZXH-3-118 | FBXO22 | Thalidomide | HEK293T, Kelly | N/A | >90 (at 1 µM) | [2] |

Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| CP-10 | CDK6 | Pomalidomide | U251 | 2.1 | 89 | [3] |

| ZQ-23 | HDAC8 | Pomalidomide | A549 | 147 | 93 | [10] |

| dALK-2 | ALK | Pomalidomide (C5-alkyne) | SU-DHL-1 | ~10 | >95 | [11] |

Table 3: Degradation Efficiency of Lenalidomide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 4j (ZW30441) | METTL3 | Lenalidomide | MV4-11 | 440 | 80 | [12] |

| 4j (ZW30441) | METTL14 | Lenalidomide | MV4-11 | 130 | >80 | [12] |

| PROTAC 4 | BRD4 | Lenalidomide | Not specified | pM range | >90 | [9] |

Key Experimental Protocols

The validation and characterization of thalidomide-based PROTACs involve a series of well-established experimental procedures.

Protein Degradation Assay (Western Blotting)

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

This assay is used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a homogeneous, no-wash format.

Protocol:

-

Reagent Preparation: Prepare solutions of the tagged POI, the tagged CRBN/DDB1 complex, and the PROTAC at various concentrations in an appropriate assay buffer.

-

Ternary Complex Formation: In a microplate, incubate the POI, CRBN/DDB1 complex, and the PROTAC to allow for the formation of the ternary complex.

-

Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-tag) and donor beads (e.g., streptavidin-coated if one protein is biotinylated) to the wells.

-

Incubation and Detection: Incubate the plate in the dark to allow for bead-complex association. Read the plate on an AlphaLISA-compatible plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.[13]

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing SDS) to disrupt protein-protein interactions and then dilute to allow for immunoprecipitation.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the POI and any associated proteins.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin to detect the presence of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.[14]

Conclusion

Thalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. Their mechanism of action, centered on the hijacking of the CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of target proteins, has opened up new avenues for therapeutic intervention. A thorough understanding of the molecular interactions, the catalytic cycle of degradation, and the key experimental methodologies for their characterization is paramount for the successful design and development of novel and effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to delve into this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Thalidomide-PEG3-COOH as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-PEG3-COOH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). This document details the mechanism of action, synthesis, and experimental evaluation of this compound, offering a valuable resource for researchers in targeted protein degradation.

Introduction: The Role of this compound in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful strategy to address disease-causing proteins that have been challenging to target with conventional inhibitors. PROTACs are heterobifunctional molecules at the forefront of this technology, consisting of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[2][3] By incorporating a thalidomide derivative into a PROTAC, the CRL4-CRBN complex can be recruited to a specific POI, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound is a versatile E3 ligase ligand-linker conjugate. It features the thalidomide moiety for CRBN engagement and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. The PEG linker enhances solubility and provides a flexible spacer, while the terminal carboxylic acid offers a convenient attachment point for conjugation to a POI ligand.

Mechanism of Action

A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation

This guide provides an in-depth technical exploration of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide (B1683933) and its derivatives to hijack the cell's natural protein disposal machinery. From its controversial past to its current role as a powerful molecular tool, the story of thalidomide is central to the evolution of this transformative therapeutic modality. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core mechanisms, quantitative data, and experimental protocols that define this technology.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2] Unlike traditional enzyme inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][3]

A PROTAC molecule is composed of three essential parts:

-

A ligand that binds to a Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a "ternary complex."[5][6] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[3][6] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6][7] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[][9]

The Pivotal Role of Thalidomide

Thalidomide was first marketed in the 1950s as a sedative and antiemetic but was withdrawn after causing severe birth defects.[5][10][11] Decades later, it was repurposed for treating leprosy and multiple myeloma.[5][11] The breakthrough in understanding its mechanism came with the identification of Cereblon (CRBN) as its direct cellular target.[5][12]

CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—act as "molecular glues."[5][7][] They bind to CRBN and induce a conformational change that recruits "neo-substrates" (proteins not normally targeted by CRBN) for ubiquitination and degradation.[5] This discovery laid the conceptual foundation for using thalidomide derivatives as E3 ligase recruiters in PROTAC design.[5] Due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands, thalidomide-based ligands have become a cornerstone of PROTAC development.[5][]

Mechanism of Action: Hijacking the CRL4-CRBN Complex

The function of thalidomide-based PROTACs is intrinsically linked to the CRL4-CRBN E3 ubiquitin ligase complex, a key component of the UPS.[5] This complex consists of four main proteins:

-

Cullin 4A (CUL4A): A scaffold protein.[5]

-

DNA damage-binding protein 1 (DDB1): An adaptor protein linking CRBN to CUL4A.[5][]

-

RING-box protein 1 (ROC1): Recruits the ubiquitin-charged E2 conjugating enzyme.[5][]

-

Cereblon (CRBN): The substrate receptor that binds to target proteins.[5]

A thalidomide-based PROTAC initiates protein degradation through a catalytic cycle, as illustrated below.

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is measured by its degradation potency (DC50) and maximal degradation (Dmax). The DC50 is the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.[3][14] Below is a summary of data for prominent thalidomide-based PROTACs targeting the BET bromodomain protein BRD4.

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >90 | [15] |

| dBET1 | Thalidomide | BRD4 | THP-1 | 4.3 | >95 | [15] |

| NC-1 | Thalidomide | BTK | Mino | 2.2 | 97 | [16] |

Note: Data are derived from various published sources and are for illustrative purposes. Values can vary based on experimental conditions and cell lines.

Experimental Protocols

The development of PROTACs requires a suite of biochemical and cellular assays to confirm their mechanism of action, from target engagement to final protein degradation.

Western blotting is the most common method for quantifying the degradation of a target protein in cells treated with a PROTAC.[3][17]

Objective: To determine the DC50 and Dmax of a PROTAC by measuring target protein levels.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[3][17]

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Scrape and collect the cell lysate. After incubation on ice and centrifugation to remove debris, determine the protein concentration of the supernatant using a BCA or Bradford assay.[3][17]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[17][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][18]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[18]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.[3][18]

CETSA is a powerful method to confirm that a PROTAC binds to its intended target (and the E3 ligase) in a physiological cellular environment.[19][20] It relies on the principle that ligand binding typically stabilizes a protein against thermal denaturation.[21]

Objective: To measure the target engagement of a PROTAC in intact cells.

Methodology:

-

Compound Incubation: Treat intact cells or cell lysates with the PROTAC or vehicle control for a set period (typically around 1 hour).[19][22]

-

Heat Treatment: Aliquot the samples and expose them to a range of temperatures for a short duration (e.g., 3 minutes). One aliquot should remain unheated as a control.[19][22]

-

Protein Separation: Lyse the cells (if not already done) and centrifuge to separate the soluble (folded) proteins from the precipitated (denatured) proteins.[22]

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blot or other protein quantification methods like AlphaLISA.[22][23]

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the PROTAC indicates target protein stabilization and therefore, engagement. This can be used to determine an EC50 for target engagement.[22]

This assay directly measures a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system, confirming the formation of a productive ternary complex.[24]

Objective: To validate that a PROTAC facilitates the ubiquitination of a POI via the recruited E3 ligase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in ubiquitination buffer containing purified components:

-

Control Reactions: Set up controls to ensure the reaction is dependent on each component (e.g., no E1, no E3, no PROTAC).[24]

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30-37°C) for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.

-

Reaction Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, using an antibody against the POI.[24]

-

Interpretation: A successful PROTAC will induce the appearance of higher molecular weight bands or a "smear" above the band of the unmodified POI. This "ladder" represents the addition of multiple ubiquitin molecules to the target protein.[24]

Conclusion

The discovery of thalidomide's interaction with Cereblon has been a pivotal moment in drug discovery, transforming a molecule with a dark history into an invaluable tool.[5] It not only solved the long-standing mystery of thalidomide's biological effects but also provided a highly effective E3 ligase ligand for the rational design of PROTACs.[5][26] Thalidomide-based PROTACs have demonstrated remarkable efficacy and selectivity, validating targeted protein degradation as a potent and viable therapeutic strategy with the potential to address proteins previously considered "undruggable."[26][27] The continued refinement of this technology promises to deliver a new generation of therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cellgs.com [cellgs.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Thalidomide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pelagobio.com [pelagobio.com]

- 20. pelagobio.com [pelagobio.com]

- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]

- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. labhoo.com [labhoo.com]

- 24. benchchem.com [benchchem.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 27. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Thalidomide-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thalidomide-PEG3-COOH is a synthetic chemical compound that incorporates the thalidomide (B1683933) scaffold, a short polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group. This heterobifunctional molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as an E3 ubiquitin ligase-binding motif, specifically targeting the Cereblon (CRBN) protein. The terminal carboxylic acid allows for the convenient covalent attachment of a ligand for a specific protein of interest, while the PEG linker provides the necessary spacing and favorable physicochemical properties. This document provides a detailed overview of the known physicochemical properties of this compound, relevant experimental protocols for their determination, and a visualization of its role in the PROTAC mechanism.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₂O₇ | BroadPharm, C&P Biotech, MedKoo |

| Molecular Weight | 390.39 g/mol | BroadPharm, C&P Biotech, MedKoo |

| Appearance | White to off-white solid | BroadPharm, C&P Biotech, MedKoo |

| Purity | Typically ≥95% (by HPLC) | BroadPharm, C&P Biotech, MedKoo |

| Solubility | Soluble in DMSO | BroadPharm, C&P Biotech, MedKoo |

| Storage Conditions | Store at -20°C for long-term stability | BroadPharm, C&P Biotech, MedKoo |

Note: In-depth experimental data such as pKa, LogP, and aqueous solubility are not consistently published by suppliers. These values are often determined empirically by the end-user for their specific application and buffer conditions.

Experimental Protocols

The determination of key physicochemical parameters is crucial for drug development. Below are generalized, yet detailed, experimental protocols for assessing the properties of molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

Start with 95% Mobile Phase A and 5% Mobile Phase B.

-

Ramp to 95% Mobile Phase B over 10-15 minutes.

-

Hold at 95% Mobile Phase B for 2-3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Data Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., DMSO), and a calibrated pH meter.

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a glass vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Dilute the resulting saturated solution with a suitable solvent mixture (e.g., water/acetonitrile) to a quantifiable concentration.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.

-

-

Result: The solubility is reported in units such as mg/mL or µM.

Role in PROTAC-Mediated Protein Degradation

This compound is a critical building block for creating PROTACs that hijack the E3 ubiquitin ligase Cereblon (CRBN). The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this linker.

Thalidomide: A Historical and Mechanistic Dissection in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide (B1683933), a drug with a deeply troubled past, has undergone a remarkable journey from a notorious teratogen to a valuable therapeutic agent in the treatment of specific cancers and inflammatory conditions. This guide provides a comprehensive historical and technical overview of thalidomide's role in drug discovery. It delves into its initial development and the subsequent tragedy that reshaped pharmaceutical regulations, its modern-day resurgence as a treatment for multiple myeloma and erythema nodosum leprosum, and the intricate molecular mechanisms that underpin both its therapeutic efficacy and its devastating side effects. Detailed experimental protocols for key assays that were instrumental in elucidating these mechanisms are provided, alongside quantitative data from pivotal clinical trials and biochemical studies. This document serves as a critical resource for researchers and drug development professionals, offering insights into the complex biology of thalidomide and its analogs, and highlighting the enduring lessons it offers for modern pharmacology.

A Dual Legacy: The History of Thalidomide

The Rise and Fall of a "Safe" Sedative

Thalidomide was first synthesized in West Germany in 1954 by Chemie Grünenthal and was marketed in 1957 as a non-barbiturate sedative and antiemetic.[1] It was considered so safe that in some countries it was available over-the-counter.[2] Its efficacy in alleviating morning sickness led to its widespread use by pregnant women.[3] However, by the early 1960s, a catastrophic link emerged between maternal thalidomide use and a surge in severe congenital malformations.[1] This led to the withdrawal of the drug from the market in 1961.[2]

The thalidomide tragedy resulted in an estimated 10,000 to 20,000 infants born with severe deformities, and a significant number of miscarriages.[4] The characteristic birth defects included phocomelia (severely shortened or absent limbs), as well as malformations of the ears, eyes, and internal organs.[2][5] This disaster served as a crucial turning point in drug regulation, leading to the implementation of more stringent preclinical toxicity testing, particularly for teratogenicity, in many countries.[6]

A Phoenix from the Ashes: The Re-emergence of Thalidomide

Despite its tragic history, research into thalidomide's biological activities continued. In 1965, it was serendipitously discovered to be highly effective in treating erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[7][8] This marked the beginning of thalidomide's renaissance. Further research in the 1990s revealed its anti-angiogenic and immunomodulatory properties, leading to its investigation as a cancer therapy.[6] In 2006, the U.S. Food and Drug Administration (FDA) granted accelerated approval for thalidomide in combination with dexamethasone (B1670325) for the treatment of newly diagnosed multiple myeloma.[6][9]

Quantitative Data on Thalidomide's Clinical Efficacy and Biological Activity

Clinical Efficacy in Multiple Myeloma

Thalidomide, particularly in combination with other agents, has demonstrated significant efficacy in the treatment of multiple myeloma.

| Clinical Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |

| Meta-analysis of 6 RCTs | Melphalan and Prednisone with Thalidomide (MPT) vs. Melphalan and Prednisone (MP) | 1685 previously untreated elderly patients | 59% (MPT) vs. 37% (MP) (Partial response or better at 1 year) | Hazard Ratio = 0.68 (p < 0.0001) | Hazard Ratio = 0.83 (p = 0.004); Median OS: 39.3 months (MPT) vs. 32.7 months (MP) | [10] |

| Systematic Review of 12 studies | Thalidomide and Dexamethasone (Thal/Dex) | 451 patients with relapsed or refractory multiple myeloma | 46% (95% CI 42–51%) | - | - | [11] |

| Phase 2 Study | Thalidomide monotherapy (dose escalated to 800 mg/d) | 32 patients with relapsed multiple myeloma | 31% | Median: 8.6 months | Median: 22 months | [12] |

| Phase 2 Study | Thalidomide monotherapy (dose escalated to 600 mg/d) | 30 patients with relapsed MM post-transplant | 43% (partial or minor response) | 12-week PFS rate: 67% | - | [13] |

| Retrospective Analysis | Thalidomide monotherapy (max 400 mg/d) | 83 patients with relapsed multiple myeloma | - | 12-month PFS: 45% | 12-month OS: 86% | [14] |

Clinical Efficacy in Erythema Nodosum Leprosum (ENL)

Thalidomide is a cornerstone in the management of ENL, a severe inflammatory complication of leprosy.

| Clinical Trial/Study | Treatment Regimen | Patient Population | Key Efficacy Findings | Citation(s) |

| Randomized, double-blind, controlled study | 100 mg/day vs. 300 mg/day for 1 week, followed by tapering | 22 men with ENL | Both regimens showed comparable improvement at day 7. Slower tapering from 300 mg/day resulted in less re-emergence of ENL. | [15][16] |

| Prospective study | Thalidomide for 21 days | 20 patients with ENL | All patients responded, with most achieving complete resolution of cutaneous lesions within 7 days. | [3] |

| Retrospective analysis | Thalidomide in an outpatient setting | 102 patients with ENL | 66.7% were compliant and improved. Recurrence was noted in 16.2% of these patients. | [17][18] |

| Comparative study | Prednisolone with thalidomide vs. Prednisolone with clofazimine (B1669197) | 30 patients with recurrent ENL | 80% non-recurrence in the thalidomide group vs. 66% in the clofazimine group. Significant reduction in reaction severity scores with thalidomide. | [19] |

Teratogenicity: The Critical Window of Susceptibility

The teratogenic effects of thalidomide are highly dependent on the timing of exposure during pregnancy. Even a single 50 mg dose taken during the critical period can cause severe birth defects.[20]

| Timing of Exposure (Days Post-Fertilization) | Associated Malformations | Citation(s) |

| 20-24 | External ear malformations | [21] |

| 21-28 | Thumb hypoplasia | [21] |

| 24-32 | Upper limb malformations (e.g., phocomelia) | [17][21] |

| 24-34 | Inner ear malformations | [21] |

| 27-34 | Lower limb malformations | [17][21] |

| 32-36 | Triphalangism of the thumbs | [21] |

Biochemical Activity: Binding Affinity to Cereblon

The molecular initiating event for both the therapeutic and teratogenic effects of thalidomide and its analogs is their binding to the protein cereblon (CRBN).

| Compound | Binding Affinity (Kd or Ki) | Assay Method | Citation(s) |

| Thalidomide | ~250 nM (Ki) | Competitive Titration | [22] |

| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [13][22] |

| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [13][22] |

| Thalidomide | 121.6 ± 23.2 nM (Kd) | Fluorescence Polarization | [4] |

| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | [4] |

| Pomalidomide | 156.60 nM (Ki) | Competitive Titration | [4] |

| Lenalidomide | IC50 = 2.694 µM | TR-FRET | [23] |

| Thalidomide | IC50 = 7.8 ± 0.3 µM | FRET | [24] |

Molecular Mechanisms of Action

Thalidomide's diverse biological effects stem from its interaction with cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a set of "neosubstrates."

The Central Role of Cereblon

The binding of thalidomide to a tri-tryptophan pocket in the thalidomide-binding domain of cereblon is the critical first step. This binding event alters the conformation of the substrate-binding surface of cereblon, enabling it to recruit proteins that it would not normally interact with.

Immunomodulatory Effects

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert complex effects on the immune system. A key mechanism is the degradation of the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), in lymphoid cells. This leads to the inhibition of B-cell proliferation and the promotion of T-cell activation and proliferation, contributing to the anti-myeloma effect.

Anti-Angiogenic Properties

Thalidomide was one of the first small molecules identified to have anti-angiogenic activity.[6] This effect is thought to contribute to both its anti-tumor and teratogenic properties. The precise mechanism is complex and may involve the inhibition of pro-angiogenic factors and the disruption of endothelial cell function.

Teratogenic Mechanism: The Role of SALL4 Degradation

A significant breakthrough in understanding thalidomide's teratogenicity was the discovery that it induces the degradation of the transcription factor SALL4.[1][25] SALL4 is crucial for limb and organ development, and its degradation during the critical window of embryogenesis leads to the characteristic birth defects associated with thalidomide.

References

- 1. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magonlinelibrary.com [magonlinelibrary.com]

- 3. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide - Wikipedia [en.wikipedia.org]

- 7. Thalidomide for erythema nodosum leprosum and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myeloma.org [myeloma.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A systematic review of phase II trials of thalidomide/dexamethasone combination therapy in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Response rate, durability of response, and survival after thalidomide therapy for relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Thalidomide in the treatment of erythema nodosum leprosum (ENL) in an outpatient setting: A five-year retrospective analysis from a leprosy referral centre in India | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. Thalidomide and steroid in the management of erythema nodosum leprosum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. gvsu.edu [gvsu.edu]

- 21. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 25. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

A Deep Dive into E3 Ligase Ligands for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for degradation. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1]

This in-depth technical guide provides a comprehensive exploration of different E3 ligase ligands used in PROTACs. We will delve into the quantitative aspects of ligand binding and PROTAC efficiency, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Core Concepts: The PROTAC Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step in inducing protein degradation.[3] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[2]

Comparative Analysis of E3 Ligase Ligands

The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

Quantitative Data on E3 Ligase Ligands and PROTAC Performance

The following tables summarize key quantitative data for commonly used E3 ligase ligands and the resulting PROTACs targeting the well-characterized epigenetic reader protein BRD4.

Table 1: Binding Affinities of Common E3 Ligase Ligands

| E3 Ligase | Ligand | Binding Affinity (Kd) |

| VHL | VH032 | 185 nM[4] |

| VL285 analog | 29 - 171 nM[4] | |

| CRBN | Thalidomide (B1683933) | ~250 nM[4] |

| Pomalidomide | - | |

| Lenalidomide | - | |

| MDM2 | Nutlin-3a | - |

| IAP | LCL161 derivative | - |

Note: Comprehensive and directly comparable Kd values for all ligands are not always available in the literature. Values can vary depending on the assay conditions.

Table 2: Comparative Degradation Efficiency of BRD4 PROTACs

| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line(s) |

| ARV-771 | VHL | < 1 nM, < 5 nM[5] | Not Reported | Castration-Resistant Prostate Cancer (CRPC) |

| MZ1 | VHL | 8 nM, 23 nM[5] | Complete at 100 nM | H661, H838 |

| ARV-825 | CRBN | < 1 nM, 0.57 nM, 1 nM | Not Reported | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 |

| dBET1 | CRBN | ~3 nM[6] | >90% | HeLa |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[7] Generally, VHL-recruiting PROTACs are considered more efficient at degrading certain targets like KRAS mutants compared to their CRBN-recruiting counterparts.[6]

Key E3 Ligase Signaling Pathways

Understanding the signaling pathways of the recruited E3 ligases is crucial for rational PROTAC design.

CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon (CRBN) acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][9] This complex also includes DDB1, CUL4A, and ROC1.[9] The binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of neo-substrates such as the transcription factors IKZF1 and IKZF3.[8][10]

VHL-Elongin B/C E3 Ubiquitin Ligase Complex

The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of an E3 ligase complex that includes Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[11][12][13] This complex is crucial for cellular oxygen sensing by targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions.[14] VHL-based PROTACs mimic the binding of HIF-1α to recruit the VHL complex to the POI.

MDM2 E3 Ubiquitin Ligase

Mouse Double Minute 2 homolog (MDM2) is a critical negative regulator of the p53 tumor suppressor.[15][16] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent proteasomal degradation, creating a negative feedback loop.[15][16] PROTACs utilizing MDM2 ligands, such as nutlin derivatives, recruit MDM2 to degrade other target proteins, which can also lead to the stabilization of p53.[4][17][18]

IAP E3 Ubiquitin Ligases

Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, possess a RING domain that confers E3 ligase activity.[19] They are involved in regulating signaling pathways like NF-κB.[20] IAP-based PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), utilize IAP ligands to induce the degradation of target proteins.[7][21]

References

- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesensors.com [lifesensors.com]

- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 4. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 11. Elongin BC complex prevents degradation of von Hippel-Lindau tumor suppressor gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. synapse.mskcc.org [synapse.mskcc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Mdm2 - Wikipedia [en.wikipedia.org]

- 17. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of the Mdm2-p53 pathway by the ubiquitin E3 ligase MARCH7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of a PROTAC using Thalidomide-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful new therapeutic modality.[1][3] A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]

Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ligase complex.[4][5] This document provides a detailed guide for the synthesis of a PROTAC using a prefabricated thalidomide-linker building block, specifically Thalidomide-PEG3-COOH. This building block simplifies the synthesis process by providing the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.

The terminal carboxylic acid of this compound allows for a straightforward amide bond formation with a primary or secondary amine present on the ligand targeting the protein of interest. This application note will detail the protocol for this key coupling reaction, as well as subsequent purification, characterization, and biological evaluation of the synthesized PROTAC.

Mechanism of Action

The synthesized PROTAC acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex.[1][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4][] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of more target proteins.[3][6]

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Target Protein Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-containing ligand for the protein of interest (POI-Ligand-NH2). A common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used in combination with a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).

Materials and Reagents:

-

This compound

-

POI-Ligand-NH2 (Protein of Interest Ligand with a primary or secondary amine)

-

HATU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the POI-Ligand-NH2 (1.0-1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add DIPEA (3.0 equivalents).

-

Add HATU (1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes. This step activates the carboxylic acid for coupling.

-

-

Coupling Reaction:

-

Slowly add the solution of POI-Ligand-NH2 to the activated this compound mixture.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[8]

-

Combine the organic layers and wash with saturated NaHCO3 solution to remove any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient of methanol (B129727) in dichloromethane is often a suitable eluent system.[8]

-

Alternatively, preparative high-performance liquid chromatography (HPLC) can be used for purification to achieve higher purity.[5]

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

-

Protocol 2: Biological Evaluation - Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials and Reagents:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of the PROTAC in DMSO.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-old PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage) values.[5]

-

Data Presentation

Table 1: Summary of a Representative PROTAC Synthesis

| Parameter | Value |

| Starting Material 1 | This compound |

| Starting Material 2 | POI-Ligand-NH2 |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Reaction Time | 8 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Preparative HPLC |

| Yield | 65% |

| Purity (HPLC) | >98% |

Table 2: Characterization Data for the Synthesized PROTAC

| Analysis | Result |